Stereochemistry: (R)-Enantiomer vs. Racemic
The (R)-stereochemistry of the 2‑amino group is maintained with ≥95% purity (HPLC) in commercial batches . While enantiomeric excess is not routinely disclosed, the defined (R)‑configuration ensures uniform spatial orientation of the Fmoc‑protected amine and carboxylic acid during solid‑phase synthesis. In contrast, racemic mixtures or the (S)‑enantiomer (where available) introduce stereochemical heterogeneity that can alter peptide secondary structure and binding affinity [1].
| Evidence Dimension | Stereochemical purity and configurational uniformity |
|---|---|
| Target Compound Data | ≥95% purity (HPLC); specified (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (not commercially specified for this exact backbone) or (S)-enantiomer (if existing) |
| Quantified Difference | 100% (R)-configuration in target vs. up to 50% (R) in racemic mixture |
| Conditions | Vendor HPLC analysis (chromatographic conditions not disclosed) |
Why This Matters
Defined stereochemistry is critical for reproducible peptide conformation and biological activity in ADC payloads and affinity probes.
- [1] D. J. Ager, I. Prakash, D. R. Schaad. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96, 835–876. View Source
